(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, ethoxy groups, a cyclohexyl ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 5-bromo-2,4-diethoxybenzaldehyde and 3-cyclohexyl-2-sulfanylideneimidazolidin-4-one. The key step in the synthesis is the formation of the methylene bridge between the aromatic ring and the imidazolidinone core, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups to the aromatic ring.
Scientific Research Applications
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Ringer’s lactate solution: A compound used in medical applications, though structurally different, it serves as an example of a compound with diverse applications.
Properties
Molecular Formula |
C20H25BrN2O3S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H25BrN2O3S/c1-3-25-17-12-18(26-4-2)15(21)10-13(17)11-16-19(24)23(20(27)22-16)14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,22,27)/b16-11- |
InChI Key |
TURRMGIONVYCSA-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Br)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3)Br)OCC |
Origin of Product |
United States |
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